molecular formula C12H11N3 B1219909 2-(4-(Dimethylamino)benzylidene)malononitrile CAS No. 2826-28-0

2-(4-(Dimethylamino)benzylidene)malononitrile

Cat. No.: B1219909
CAS No.: 2826-28-0
M. Wt: 197.24 g/mol
InChI Key: IYNONQVNLZATDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Dimethylamino)benzylidene)malononitrile is an organic compound known for its unique chemical structure and properties. It consists of a benzylidene group substituted with a dimethylamino group and two cyano groups. This compound is of significant interest in various fields due to its electron-donating and electron-accepting properties, making it a valuable component in organic electronics and photonics .

Biochemical Analysis

Biochemical Properties

2-(4-(Dimethylamino)benzylidene)malononitrile plays a significant role in biochemical reactions, particularly in the synthesis of organic photovoltaic solar cells . It interacts with various enzymes and proteins, including those involved in the Knoevenagel condensation reaction, such as 4-(dimethylamino)benzaldehyde and malononitrile . The nature of these interactions involves the formation of a conjugate system, which is crucial for the compound’s function in biochemical processes.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used in the fabrication of organic photovoltaic solar cells, where it plays a role in electron injection and electrical circuit generation . These effects highlight the compound’s potential impact on cellular function and its applications in green energy technologies.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. The compound’s dual fluorescence emission is evidence of its interaction with ground state twisted intramolecular charge transfer (TICT) conformers

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it undergoes rapid and catalyst-free solid/vapor reactions, which can influence its long-term effects on cellular function . These temporal effects are essential for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its function in biochemical reactions .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct the compound to these compartments, affecting its function and activity . Understanding its subcellular localization is essential for elucidating its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-(Dimethylamino)benzylidene)malononitrile can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base such as piperidine or ammonium acetate. The reaction is typically carried out in a solvent like ethanol or toluene at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Dimethylamino)benzylidene)malononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce amines .

Scientific Research Applications

2-(4-(Dimethylamino)benzylidene)malononitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzylidenemalononitrile: Lacks the dimethylamino group, resulting in different electronic properties.

    (4-Chlorobenzylidene)malononitrile: Contains a chlorine substituent instead of a dimethylamino group, affecting its reactivity and applications.

    (4-Hydroxybenzylidene)malononitrile:

Uniqueness

2-(4-(Dimethylamino)benzylidene)malononitrile is unique due to its strong electron-donating dimethylamino group, which enhances its nonlinear optical properties and makes it highly effective in applications requiring charge transfer and fluorescence .

Properties

IUPAC Name

2-[[4-(dimethylamino)phenyl]methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-15(2)12-5-3-10(4-6-12)7-11(8-13)9-14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNONQVNLZATDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182509
Record name Benzene, 1-dimethylamino-4-(2,2-dicyanoethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2826-28-0
Record name Dimethylaminobenzylidenemalononitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2826-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-dimethylamino-4-(2,2-dicyanoethenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2826-28-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52860
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-dimethylamino-4-(2,2-dicyanoethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(4-(Dimethylamino)benzylidene)malononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Dimethylamino)benzylidene)malononitrile
Reactant of Route 2
Reactant of Route 2
2-(4-(Dimethylamino)benzylidene)malononitrile
Reactant of Route 3
Reactant of Route 3
2-(4-(Dimethylamino)benzylidene)malononitrile
Reactant of Route 4
Reactant of Route 4
2-(4-(Dimethylamino)benzylidene)malononitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.